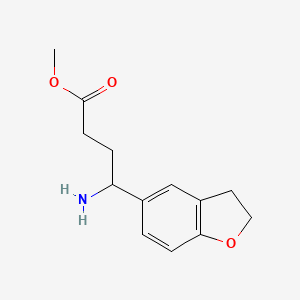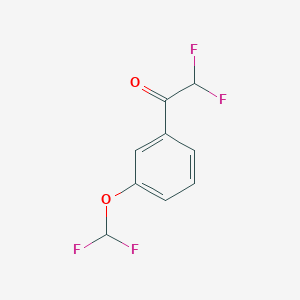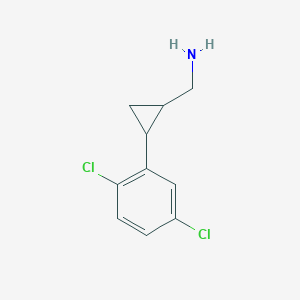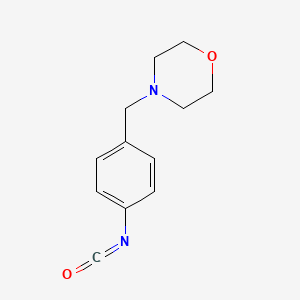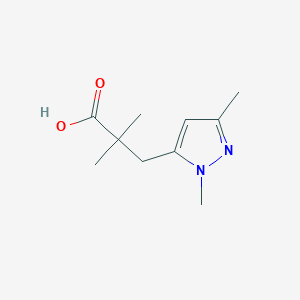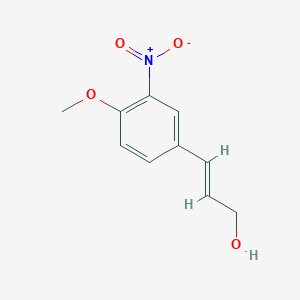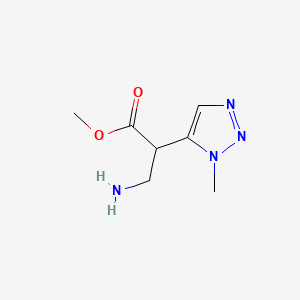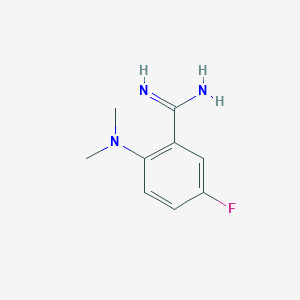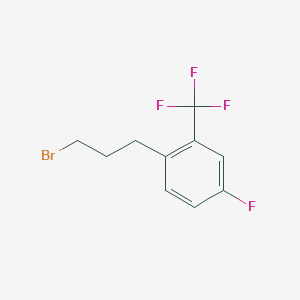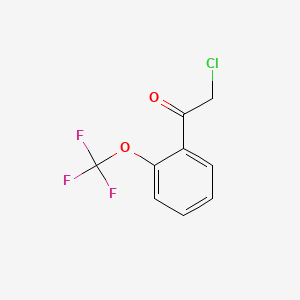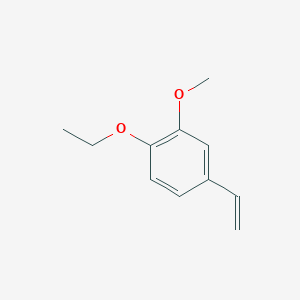
1-Ethoxy-2-methoxy-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-methoxy-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a methoxy group, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-4-vinylphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-2-methoxy-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethoxy-methoxy-ethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-ethoxy-2-methoxy-4-formylbenzene or 1-ethoxy-2-methoxy-4-carboxybenzene.
Reduction: Formation of 1-ethoxy-2-methoxyethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-methoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-ethoxy-2-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the ethoxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-vinylbenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Ethoxy-4-vinylbenzene: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxy-4-vinylphenol: Contains a hydroxyl group instead of an ethoxy group, leading to different chemical behavior.
Uniqueness
1-Ethoxy-2-methoxy-4-vinylbenzene is unique due to the presence of both ethoxy and methoxy groups, which provide a balance of electron-donating effects and steric hindrance. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-ethenyl-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h4,6-8H,1,5H2,2-3H3 |
InChI-Schlüssel |
ZQFAUZWIGMLATP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


